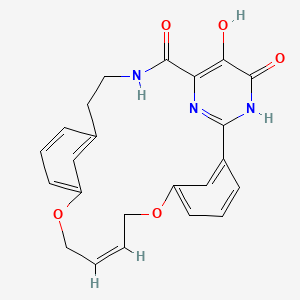
D-Galactose-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose-d2 is a deuterium-labeled form of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose. This compound is widely used in scientific research due to its unique properties and interactions with specific cell receptors. D-Galactose is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy wastes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Galactose-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the D-Galactose molecule. This process involves the replacement of hydrogen atoms with deuterium atoms. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound involves microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass. The process includes innovative methods in the pretreatment and fermentation stages to enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
D-Galactose-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to D-Galactonic acid.
Reduction: Formation of D-Galactitol.
Substitution: Formation of glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as nitric acid or bromine water.
Reduction: Commonly performed using reducing agents like sodium borohydride.
Substitution: Glycosylation reactions often use acid catalysts and alcohols.
Major Products
Oxidation: D-Galactonic acid.
Reduction: D-Galactitol.
Substitution: Various glycosides.
Wissenschaftliche Forschungsanwendungen
D-Galactose-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of carbohydrate metabolism and cell signaling.
Industry: Applied in the production of low-calorie sweeteners and biofuels.
Wirkmechanismus
D-Galactose-d2 exerts its effects by interacting with specific cell receptors, such as those on hepatocytes, macrophages, and certain cancer cells. The deuterium labeling allows for precise tracking and quantification in metabolic studies. The compound is taken up by cells through glucose transporters and undergoes phosphorylation, leading to various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose: A closely related aldohexose and an epimer of D-Galactose.
D-Mannose: Another aldohexose with similar properties.
D-Tagatose: A ketohexose used as a low-calorie sweetener.
Uniqueness
D-Galactose-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2D2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-SDLJPKFNSA-N |
Isomerische SMILES |
[2H]C([2H])([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)












